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Compound of Interest

Compound Name: SU-8000

Cat. No.: B1198560

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to assist researchers, scientists, and drug development professionals in
overcoming common challenges during SU-8 photolithography, with a specific focus on
reducing "T-topping" in fabricated structures.

Troubleshooting Guide: Reducing T-Topping in SU-8
Structures

T-topping is the formation of a wider, cap-like structure at the top surface of an SU-8 feature,
deviating from the desired vertical sidewall profile. This phenomenon is primarily caused by the
over-exposure of the top layer of the photoresist. This guide provides a systematic approach to
diagnose and resolve this issue.

Visual Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting T-topping in your SU-8
structures.
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Start: T-Topping Observed

1. Review Exposure Parameters

Using broadband UV source? Dose too high?

Implement 365 nm Long-Pass Filter Reduce Exposure Dose

2. Evaluate Bake Process

Inconsistent solvent evaporation? Stress or diffusion issues?

Optimize Soft Bake Optimize Post Exposure Bake (PEB)

3. Assess Development Step

ncomplete removal of unexposed resist?

Ensure Adequate Development

Resolved: Vertical Sidewalls

Click to download full resolution via product page

Caption: Troubleshooting workflow for SU-8 T-topping.
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Frequently Asked Questions (FAQSs)

Q1: What is the primary cause of T-topping in SU-8 structures?

Al: The primary cause of T-topping is the over-exposure of the top surface of the SU-8 resist.
[1][2][3] SU-8 has high actinic absorption below 350 nm, leading to a higher concentration of
photo-generated acid at the surface.[1][2] This causes the top layer to cross-link more
extensively than the bulk of the resist, resulting in a wider top profile after development.

Q2: How does the exposure wavelength affect T-topping?

A2: SU-8 is most sensitive to near-UV radiation (350-400 nm).[1] Wavelengths below 350 hm

are strongly absorbed at the surface of the resist, which can lead to T-topping.[1][2] It is highly
recommended to use a long-pass filter (e.g., a 360 nm long-pass filter) to block these shorter

wavelengths, especially for thick resist layers (= 15 microns).[4]

Q3: Can an incorrect exposure dose lead to T-topping?

A3: Yes, an excessive exposure dose is a significant contributor to T-topping.[5] It is crucial to
optimize the exposure energy for your specific film thickness and substrate. A dose that is too
high will result in over-exposure of the surface layer.

Q4: How do the soft bake and post-exposure bake (PEB) processes influence T-topping?

A4: The soft bake and PEB steps are critical for managing solvent content and stress within the
SU-8 film.

o Soft Bake: An improper soft bake can leave excess solvent in the resist, which can affect the
photo-acid diffusion during exposure and PEB. A two-step soft bake (e.g., 65°C followed by
95°C) is often recommended to allow for a more controlled evaporation of the solvent.[6][7]

o Post-Exposure Bake (PEB): The PEB step thermally activates the cross-linking initiated by
the photo-generated acid. If the temperature is ramped too quickly or is too high, it can lead
to increased stress and diffusion of the acid, potentially contributing to profile distortion. A
gradual ramp-up and ramp-down of temperature is advised.[6]

Q5: Can the development process affect the final sidewall profile?
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A5: While less of a direct cause of T-topping, an incomplete development can leave behind a
"scum” or residue that may alter the appearance of the final structure. Ensure that the
development time is sufficient for the thickness of your SU-8 film and that fresh developer is
used.

Data Presentation: Recommended Processing
Parameters

The following tables provide a starting point for process optimization. These values are based
on manufacturer recommendations and should be adapted to your specific experimental
conditions.

Table 1: Recommended Soft Bake Parameters for SU-8 2000 Series

Bake Time at 65°C Bake Time at 95°C

SU-8 Type Thickness (um) . .
(minutes) (minutes)
SU-8 2000.5 05-15 1 1-2
SU-8 2002 2-4 1 2-3
SU-8 2005 5-8 1-2 3-5
SU-8 2007 7-12 2 5-7
SU-8 2010 10-20 2-3 7-10
SU-8 2015 15-30 3-5 10-15
SU-8 2025 25-40 5 15-20
SU-8 2035 35-60 5-7 20-30
SU-8 2050 50 - 80 7-10 30-45
SU-8 2075 75 - 150 10-15 45 - 60

Table 2: Recommended Post-Exposure Bake (PEB) Parameters for SU-8 2000 Series
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Bake Time at 65°C

Bake Time at 95°C

SU-8 Type Thickness (pm) . .
(minutes) (minutes)
SU-8 2000.5 05-15 1 1
SU-8 2002 2-4 1 2-3
SU-8 2005 5-8 1-2 3-4
SU-8 2007 7-12 2 4-5
SU-8 2010 10-20 3 5-6
SU-8 2015 15-30 3-4 6-7
SU-8 2025 25-40 5 7-8
SU-8 2035 35-60 5-6 8-10
SU-8 2050 50 - 80 6-8 10-12
SU-8 2075 75 - 150 8-10 12 -15

Table 3: Recommended Exposure Doses for SU-8 2000 Series (i-line, 365 nm)
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SU-8 Type Thickness (um) Exposure Dose (mJ/icm?)
SU-8 2000.5 05-15 60 - 80
SU-8 2002 2-4 100 - 120
SU-8 2005 5-8 120 - 150
SU-8 2007 7-12 140 - 180
SU-8 2010 10-20 160 - 220
SU-8 2015 15-30 180 - 280
SU-8 2025 25-40 200 - 350
SU-8 2035 35-60 250 - 450
SU-8 2050 50 - 80 300 - 550
SU-8 2075 75 - 150 400 - 700

Note: These values are approximate and may need to be adjusted based on substrate
reflectivity and the specific performance of your exposure tool. When using a broadband
source with a filter, the exposure time may need to be increased by approximately 40%.[8]

Experimental Protocols
Protocol 1: Optimization of Exposure to Reduce T-

Topping
This protocol outlines a systematic approach to determine the optimal exposure dose to
minimize T-topping.

Objective: To find the minimum exposure dose required for complete cross-linking without
causing T-topping.

Materials:

e SU-8 coated substrate
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Photomask with desired features

UV exposure tool (ideally with i-line or a 365 nm long-pass filter)

SU-8 developer

Microscope for inspection
Methodology:

e Substrate Preparation: Prepare your SU-8 coated substrate according to your standard
procedure, ensuring a consistent film thickness.

e Exposure Dose Matrix:

o Based on the recommended dose for your SU-8 thickness from Table 3, create a matrix of
exposure doses. For example, if the recommended dose is 200 mJ/cm?, test doses of 150,
175, 200, 225, and 250 mJ/cm?,

o Expose different sections of your substrate with each of these doses.

o Post-Exposure Bake (PEB): Perform the PEB using the recommended parameters for your
SU-8 thickness. Ensure a slow ramp-up and cool-down of temperature.

o Development: Develop the substrate for the recommended time. Ensure vigorous agitation
for thick films.

e Inspection:
o Rinse the substrate with Isopropyl Alcohol (IPA) and dry with nitrogen.

o Inspect the features under a microscope. Look for the presence and severity of T-topping
at each exposure dose.

o Also, check for under-exposure issues at lower doses, such as feature lifting or incomplete
structures.
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» Analysis: Identify the exposure dose that provides vertical sidewalls without signs of under-
exposure. This will be your optimal exposure dose.

Protocol 2: Optimization of Bake Parameters

This protocol provides a method for optimizing the soft bake and PEB steps to improve sidewall
profiles.

Objective: To determine the bake parameters that minimize stress and ensure proper solvent
content for optimal lithography.

Materials:
e SU-8 coated substrates
e Hotplate with ramping capability
e UV exposure tool
e SU-8 developer
» Microscope for inspection
Methodology:
o Soft Bake Optimization:
o Prepare multiple SU-8 coated substrates.

o Vary the soft bake times at 65°C and 95°C around the recommended values in Table 1.
For example, for a 25 um film, you could test:

= Condition A: 5 min @ 65°C, 15 min @ 95°C (Recommended)
= Condition B: 7 min @ 65°C, 20 min @ 95°C
= Condition C: 3 min @ 65°C, 10 min @ 95°C

o Ensure a slow temperature ramp between steps.
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o Exposure and PEB: Expose all substrates with the optimized dose determined from Protocol
1 and perform the standard PEB.

o Development and Inspection: Develop and inspect the substrates. Note any differences in
sidewall profile, adhesion, or cracking between the different soft bake conditions.

e PEB Optimization:
o Using the optimized soft bake condition, prepare another set of substrates.
o Vary the PEB times at 65°C and 95°C around the recommended values in Table 2.
o Expose all substrates with the optimal dose.

o Development and Inspection: Develop and inspect the substrates, looking for improvements
in the sidewall profile and reduction of stress-related defects.

» Analysis: Select the combination of soft bake and PEB parameters that yields the best
structural fidelity.

Logical Relationship of Processing Steps

The following diagram illustrates the interconnectedness of the key processing steps in SU-8
lithography and their impact on the final structure.
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Caption: Key SU-8 processing steps and their relationships.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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